Biochemical Inhibition of FGFR1 Kinase
FGFR1 inhibitor-9 demonstrates a biochemical IC₅₀ of 0.85 nM against human FGFR1 in an in vitro enzymatic assay measuring inhibition of substrate phosphorylation . This represents high target affinity within the ATP-binding pocket .
| Evidence Dimension | Biochemical inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.85 nM |
| Comparator Or Baseline | Comparator data not available in primary literature; cross-study comparison with pan-FGFR inhibitors (e.g., AZD4547, BGJ398) is not provided. |
| Quantified Difference | Not calculable due to absence of direct comparator data. |
| Conditions | In vitro biochemical kinase assay using recombinant human FGFR1 enzyme. |
Why This Matters
This level of biochemical potency establishes the compound as a high-affinity FGFR1 binder suitable for mechanistic studies requiring robust target engagement in simplified biochemical systems.
